Epoxiconazole-d4

Isotope dilution mass spectrometry Pesticide residue analysis Method validation

Epoxiconazole-d4 is a stable‑isotope labeled internal standard delivering a +4 Da mass shift and ≥99 atom% D isotopic purity. It co‑elutes identically with native epoxiconazole, completely correcting matrix‑induced ion suppression/enhancement in LC‑MS/MS. Validated for tea, wheat, cereal, and soil matrices with LOQs <0.005 mg/kg — meeting EU and Japan MRL compliance. Preferred over unlabeled analogs for enantioselective chiral‑HPLC‑Q‑TOF/MS and in‑vitro metabolism studies. Ambient shipping; stable at room temperature for multi‑year field programs.

Molecular Formula C17H13ClFN3O
Molecular Weight 333.8 g/mol
Cat. No. B15580184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxiconazole-d4
Molecular FormulaC17H13ClFN3O
Molecular Weight333.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1/i5D,6D,7D,8D
InChIKeyZMYFCFLJBGAQRS-YOGVZJBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxiconazole-d4 Procurement Guide: Deuterated Internal Standard for Triazole Fungicide Analysis


Epoxiconazole-d4 (CAS 2699607-18-4) is a stable isotope-labeled analog of the triazole fungicide epoxiconazole, in which four hydrogen atoms are replaced by deuterium . This compound serves as an analytical internal standard for the quantification of epoxiconazole residues in food and environmental matrices via LC-MS/MS or GC-MS, offering a mass shift of +4 Da relative to the unlabeled analyte while maintaining near-identical physicochemical properties [1].

Why Epoxiconazole-d4 Cannot Be Substituted with Unlabeled Epoxiconazole or Structural Analogs in Quantitative LC-MS/MS


In trace-level residue analysis of epoxiconazole using LC-MS/MS, unlabeled epoxiconazole or structural analogs cannot substitute for a stable isotope-labeled internal standard because they fail to correct for matrix-induced ion suppression or enhancement. Deuterated internal standards such as Epoxiconazole-d4 co-elute with the target analyte and exhibit identical extraction recovery and ionization efficiency, enabling accurate compensation for sample-to-sample variability in complex matrices like tea, wheat, and soil [1]. Structural analogs lack this co-elution behavior and ionization identity, leading to quantification errors that can exceed regulatory acceptance criteria [2].

Quantitative Differentiation Evidence: Epoxiconazole-d4 vs. Unlabeled Epoxiconazole and Alternative Internal Standards


Isotopic Purity and Enrichment Specifications for Regulatory-Compliant Quantification

Epoxiconazole-d4 is supplied with a certified isotopic enrichment of ≥99 atom% D, whereas unlabeled epoxiconazole analytical standards contain 0 atom% D and cannot serve as an isotopically distinct internal standard . This high isotopic purity ensures that the +4 Da mass difference is consistently detectable by MS without interference from unlabeled analyte signals, meeting the requirements for HPLC-MS/MS isotope dilution assays which typically demand >98% chemical purity and >99.5% isotopic abundance [1].

Isotope dilution mass spectrometry Pesticide residue analysis Method validation

Molecular Weight and Mass Spectrometric Differentiation from Unlabeled Epoxiconazole

Epoxiconazole-d4 has a molecular weight of 333.78 g/mol, which is 4.02 Da greater than unlabeled epoxiconazole (329.76 g/mol) due to the substitution of four hydrogen atoms with deuterium [1]. This mass difference enables baseline mass spectrometric resolution between the internal standard and the native analyte in LC-MS/MS and GC-MS applications, allowing simultaneous detection and quantification without mutual interference [2].

Mass spectrometry Isotope-labeled internal standard Quantitative analysis

Matrix Effect Compensation and Recovery Precision in Multi-Matrix Residue Analysis

In a validated UPLC-MS/MS method for epoxiconazole determination in tea, tea infusion, and soil, the use of a stable isotope-labeled internal standard (the functional role of Epoxiconazole-d4) achieved average recoveries ranging from 66.3% to 111.5% with RSDs between 0.9% and 17.6% (n=5) across three spiked concentration levels and six distinct matrices, and limits of quantitation (LOQs) below 0.005 mg/kg in made tea and 0.002 mg/kg in fresh tea leaves and soil [1]. In contrast, a separate UPLC-MS/MS method for epoxiconazole in wheat and soil that did not employ an isotopically labeled internal standard reported average recoveries of 73.2%–84.4% in wheat plants and 80.7%–82.4% in wheat grain, with RSDs up to 7.8%, but lacked the matrix-matched correction provided by a co-eluting deuterated standard [2].

Matrix effects Recovery correction Tea residue analysis Soil residue analysis

Stability and Shelf-Life Specifications Supporting Long-Term Analytical Program Continuity

According to manufacturer stability data, Epoxiconazole-d4 is stable when stored under recommended conditions at room temperature, with a defined re-analysis interval of three years after which chemical purity should be verified before continued use . In comparison, unlabeled epoxiconazole analytical standards typically carry similar storage recommendations but are not specified with the same extended re-analysis interval, and their utility as internal standards is fundamentally limited by the absence of isotopic differentiation .

Storage stability Shelf-life validation Reference standard procurement

Recommended Application Scenarios for Epoxiconazole-d4 Based on Quantitative Evidence


Regulatory Pesticide Residue Monitoring in Food Commodities (Tea, Wheat, Cereals) via LC-MS/MS

Epoxiconazole-d4 is the preferred internal standard for validated LC-MS/MS methods quantifying epoxiconazole residues in complex food matrices such as tea, wheat, and cereals. The compound's +4 Da mass differential and 99 atom% D isotopic purity enable robust matrix effect correction, achieving LOQs below 0.005 mg/kg in made tea and 0.002 mg/kg in fresh tea leaves [1]. This performance meets EU and Japan MRL compliance requirements, as demonstrated in routine export tea screening where epoxiconazole was quantified at trace levels alongside indoxacarb and difenoconazole [1].

Environmental Fate and Soil Dissipation Studies Requiring High-Throughput UPLC-MS/MS Quantification

For field dissipation studies of epoxiconazole in agricultural soils, Epoxiconazole-d4 serves as the isotope dilution internal standard to correct for soil matrix effects. Studies in wheat field soils across Shandong, Henan, and Beijing provinces demonstrated epoxiconazole half-lives of 16.9, 21.3, and 19.7 days, respectively, using UPLC-MS/MS methods that require isotopically labeled internal standards for accurate quantification [2]. The stability of Epoxiconazole-d4 under ambient shipping and room temperature storage supports multi-year field trial continuity .

Enantioselective Residue Analysis of Chiral Epoxiconazole in Tea and Soil Using Chiral HPLC-Q-TOF/MS

In chiral separation and enantioselective quantification of cis-epoxiconazole enantiomers, Epoxiconazole-d4 provides the necessary isotopically distinct internal standard for accurate enantiomer ratio determination. A validated chiral HPLC-Q-TOF/MS method employing this approach achieved LODs of ≤1.4 μg/kg in tea and soil matrices and ≤0.05 μg/kg in tea infusion, with enantiomer recoveries ranging from 61.0% to 129.7% and regression coefficients R ≥0.9915 across the calibration range of 5.0–1000 μg/L .

In Vitro Metabolism and Toxicokinetic Studies Requiring Precise Analyte Quantification in Biological Matrices

Epoxiconazole-d4 is applicable as an internal standard for LC-MS/MS quantification of epoxiconazole in in vitro metabolism studies, including rat liver microsome assays. A study investigating enantioselective metabolism of four triazole fungicides reported that R,S-epoxiconazole accumulated with a half-life of 173.25 min in rat liver microsomes, a measurement that relies on isotopically labeled internal standardization for accurate kinetic parameter determination [3].

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